Product packaging for 1-hydroxyhexan-2-one(Cat. No.:)

1-hydroxyhexan-2-one

Cat. No.: B8668886
M. Wt: 116.16 g/mol
InChI Key: FDJJNIXWMAWMBP-UHFFFAOYSA-N
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Description

1-Hydroxyhexan-2-one ( 73397-68-9) is an organic compound with the molecular formula C6H12O2 and an average mass of approximately 116.16 g/mol . This molecule features both a ketone and a hydroxyl functional group, as indicated by its structure and the SMILES notation CCCCC(=O)CO . The compound is characterized by its specific molecular structure and properties relevant for chemical research and development. Researchers can leverage this chemical as a building block or intermediate in synthetic organic chemistry. Potential applications may include its use in the study of flavor and fragrance compounds, given that related hydroxyketones are often found in nature and contribute to aromatic profiles. It may also serve as a precursor in the synthesis of more complex molecules for material science or pharmaceutical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the relevant Safety Data Sheet for proper handling and storage information before use. Specific mechanistic and application data for this exact compound is limited in public sources, indicating an area for further investigation and development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B8668886 1-hydroxyhexan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-hydroxyhexan-2-one

InChI

InChI=1S/C6H12O2/c1-2-3-4-6(8)5-7/h7H,2-5H2,1H3

InChI Key

FDJJNIXWMAWMBP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CO

Origin of Product

United States

Isomeric Considerations and Stereochemical Aspects of 1 Hydroxyhexan 2 One

Structural Isomerism Relevant to 1-Hydroxyhexan-2-one

Structural isomerism pertains to compounds that share the same molecular formula but differ in the connectivity of their atoms, leading to distinct structural formulae and chemical properties. metabolomicsworkbench.org For this compound, with the molecular formula C₆H₁₂O₂, a diverse array of structural isomers exists. These isomers can vary in their carbon chain arrangement, the position of functional groups, or even the type of functional groups present, leading to functional isomerism. metabolomicsworkbench.orguni.lu

Beyond this compound, other linear hydroxy-ketones with the same molecular formula include positional isomers where the hydroxyl group is located at different carbon atoms along the hexan-2-one backbone, or where the ketone group is positioned differently along the hexane (B92381) chain. Examples of such isomers include:

3-hydroxyhexan-2-one (B1256532): Here, the hydroxyl group is on the third carbon, creating a chiral center. uni.lubmrb.io

4-hydroxyhexan-2-one: The hydroxyl group is on the fourth carbon, also resulting in a chiral center. uni.lu

5-hydroxyhexan-2-one: With the hydroxyl group on the fifth carbon, this compound also possesses a chiral center. uni.luchem960.com

6-hydroxyhexan-2-one (B1596095): The hydroxyl group is on the terminal sixth carbon. uni.luymdb.casci-toys.com

Furthermore, the ketone group itself can be positioned differently, as seen in isomers based on hexan-3-one, such as 1-hydroxyhexan-3-one or 4-hydroxyhexan-3-one. uni.lusci-toys.comuni.luresearchgate.net Functional isomers of C₆H₁₂O₂ extend beyond hydroxy ketones to include hydroxy aldehydes, carboxylic acids, esters, and diols. For instance, this compound is a functional isomer of hexanoic acid, both sharing the C₆H₁₂O₂ molecular formula but possessing different primary functional groups (a hydroxy ketone versus a carboxylic acid). metabolomicsworkbench.org

The following table provides a selection of structural isomers of C₆H₁₂O₂ relevant to this compound:

Compound NameMolecular FormulaPubChem CID
This compoundC₆H₁₂O₂12556904
3-Hydroxyhexan-2-oneC₆H₁₂O₂15525237
4-Hydroxyhexan-2-oneC₆H₁₂O₂13635047
5-Hydroxyhexan-2-oneC₆H₁₂O₂114801
6-Hydroxyhexan-2-oneC₆H₁₂O₂89077
1-Hydroxyhexan-3-oneC₆H₁₂O₂131744
2-Hydroxyhexan-3-oneC₆H₁₂O₂521486
4-Hydroxyhexan-3-oneC₆H₁₂O₂95609

Considerations of Stereochemistry in the Synthesis of this compound

This compound itself is an achiral molecule, meaning it does not possess a chiral center (a carbon atom bonded to four different groups) and therefore does not exhibit stereoisomerism in the form of enantiomers or diastereomers. The hydroxyl group is on the primary carbon (C1), and the ketone is on C2, neither of which are chiral centers.

However, stereochemistry plays a critical role in the synthesis of many organic compounds, particularly those with biological activity, where often only one specific enantiomer is desired. lipidmaps.org While this compound is achiral, several of its structural isomers, such as 3-hydroxyhexan-2-one, 4-hydroxyhexan-2-one, and 5-hydroxyhexan-2-one, do contain chiral centers and thus exist as enantiomers (R and S forms). uni.lu The synthesis of such chiral hydroxy ketones necessitates careful consideration of stereochemical control to produce the desired stereoisomer.

Enantioselective Synthesis of Related Chiral Hydroxy Ketones Utilizing this compound as a Model or Precursor

The direct utilization of this compound as a model or precursor specifically for the enantioselective synthesis of related chiral hydroxy ketones is not extensively detailed in the provided literature. However, the broader field of enantioselective synthesis of alpha-hydroxy ketones is a significant area of research due to their value as intermediates and synthons in the production of pharmaceuticals, pheromones, and foodstuffs. lipidmaps.orgnih.gov The ability to selectively produce one enantiomer over another is crucial, especially in drug development, where different enantiomers can have vastly different biological activities or even harmful effects. lipidmaps.org

Various strategies have been developed for the enantioselective synthesis of chiral hydroxy ketones. One notable approach involves biocatalysis. For instance, enantiopure (5R)-hydroxyhexane-2-one, a chiral positional isomer of this compound, has been successfully synthesized through the whole-cell reduction of (2,5)-hexanedione using immobilized Lactobacillus kefiri. This method achieved high enantiomeric excess (>99%), demonstrating the effectiveness of biocatalysts in producing optically pure alcohols. This highlights the potential for environmentally friendly methods in synthesizing such chiral compounds.

Other methods for the asymmetric synthesis of alpha-hydroxy ketones include:

Enzymatic and Metallic Oxidation: Selective oxidation processes, including enzymatic, metallic, or electrochemical methods, can be employed to prepare alpha-hydroxy ketones from corresponding 1,2-diols. nih.gov

Enolate Oxidation: Significant results in asymmetric synthesis have been achieved through the alpha-oxidation of ketones or their enolate and enol ether derivatives. nih.gov

Ketohydroxylation of Olefins: This is an alternative approach for generating alpha-hydroxy ketones. nih.gov

Enzymatic Cross-Benzoin-Type Condensation: Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes have been shown to catalyze cross-benzoin condensations of aliphatic aldehydes, leading to the enantioselective synthesis of compounds like 1-alkyl-1-hydroxypropan-2-ones and 1-alkyl-1-hydroxybutan-2-ones, often with high enantiomeric excess. researchgate.net

These examples underscore the importance of developing new catalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones, addressing the demand for enantiomerically pure building blocks in various chemical and pharmaceutical applications. researchgate.netlipidmaps.orgnih.gov

Synthetic Methodologies and Chemical Reactivity of 1 Hydroxyhexan 2 One

Chemical Transformations and Derivatization of 1-Hydroxyhexan-2-one

As an alpha-hydroxy ketone, this compound possesses both a hydroxyl group and a ketone carbonyl, making it a versatile synthon capable of undergoing various chemical transformations and derivatizations. wikipedia.org

Reduction: The ketone functionality in alpha-hydroxy ketones can be reduced to a secondary alcohol, leading to the formation of vicinal diols. For example, alpha-hydroxy ketones can be reduced to diols using reagents such as sodium borohydride (B1222165) (NaBH₄). Stereoselective reduction methods are also available to control the configuration of the newly formed chiral center.

Oxidation: The hydroxyl group of an alpha-hydroxy ketone can be oxidized. Over-oxidation of alpha-hydroxy ketones can lead to the formation of vicinal diketones or even dicarboxylic acids, depending on the oxidizing agent and reaction conditions. rmreagents.comnih.govnih.gov Specific methods for oxidizing alpha-hydroxy ketones to diketones include using iodine with potassium carbonate (K₂CO₃) or visible light-induced oxidation in the presence of CBrCl₃ and a ruthenium photocatalyst.

Acetylation/Esterification: The hydroxyl group can be readily derivatized through acetylation. For instance, alpha-hydroxy ketones can be reacted with acetic anhydride (B1165640) in the presence of an acidic ion exchanger (e.g., Amberlist 15) to yield alpha-acyloxyketones. This transformation can serve as a protection strategy or for modifying the compound's properties.

Dehydroxylation: The hydroxyl group of alpha-ketols (alpha-hydroxy ketones) can be selectively removed via reductive dehydroxylation, leading to the formation of simple ketones. A novel metal-free method using proline and potassium acetate (B1210297) (KOAc) has been reported for this transformation, offering good yields and minimal side products.

C-C Bond Formation Reactions: The alpha-hydroxy ketone moiety can participate in further C-C bond forming reactions. For example, alpha-hydroxy ketones have been utilized in the base-catalyzed synthesis of tetrasubstituted furans through reactions with cyano compounds. This highlights their utility as precursors for more complex heterocyclic systems.

This compound, as a representative alpha-hydroxy ketone, is a valuable intermediate in organic synthesis. Its production benefits from diverse methodologies, including the selective oxidation of vicinal diols, targeted aldol (B89426) condensation routes, and increasingly, chemo-enzymatic and transition metal-catalyzed syntheses. These synthetic approaches are continually being refined to align with green chemistry principles, emphasizing atom economy, reduced waste, and the use of sustainable reagents. The compound's dual functionality also allows for a range of chemical transformations, such as reduction, oxidation, and derivatization, underscoring its versatility as a chemical building block.

Selective Oxidation Reactions of this compound

Selective oxidation of this compound can lead to various derivatives, targeting either the hydroxyl group or the ketone moiety. Alpha-hydroxy ketones, such as this compound, can be selectively oxidized from 1,2-diols using catalysts like dimethyltin(IV)dichloride (Me₂SnCl₂) with dibromoisocyanuric acid (DBI) or Br₂ as oxidants in water molaid.comresearchgate.net. This method is noted for its safety and simplicity, yielding alpha-hydroxyketones in good to excellent yields researchgate.net. For example, 1,2-hexanediol (B41856) can be oxidized to this compound rsc.org.

Another context where this compound appears as a product of oxidation is in the epoxidation of 1-hexene (B165129) with molecular oxygen, catalyzed by silver supported on alumina. In this process, this compound can be formed as a further oxidation product, particularly with excess oxidant and increased oxygen partial pressure rsc.org.

Reduction of this compound to Diols and Other Alcohol Derivatives

The reduction of this compound primarily targets the ketone group, leading to the formation of diols. For instance, this compound can be reduced to hexane-1,2-diol (PubChem CID: 6920-22-5) lookchem.com. This transformation can be achieved through various reducing agents. Bioreduction methods, such as those employing fermenting yeast, have been reported for the reduction of similar alpha-hydroxy ketones to their corresponding diols lookchem.compsu.edu. The reduction of this compound to 1,2-hexanediol is a key step in producing various valuable compounds lookchem.com.

Condensation and Cyclization Reactions Involving this compound

As an alpha-hydroxy ketone, this compound can participate in condensation and cyclization reactions. While direct examples for this compound are less extensively detailed in general searches, related alpha-hydroxy ketones, such as 1-hydroxyhexane-2,5-dione (B3055535) (PubChem CID: 12556904), are known to undergo intramolecular aldol condensation to form cyclic compounds like 2-hydroxy-3-methylcyclopent-2-enone uni-rostock.deresearchgate.net. This suggests that this compound, with its ketone and hydroxyl functionalities, could potentially participate in similar reactions under appropriate conditions, especially if an additional carbonyl group were present or introduced.

Esterification and Etherification of the Hydroxyl Group of this compound

The hydroxyl group in this compound is amenable to esterification and etherification reactions. These reactions typically involve the reaction of the alcohol with carboxylic acids or their derivatives (for esterification) or with alkyl halides/epoxides (for etherification) under suitable catalytic conditions. These transformations are common in organic synthesis to protect the hydroxyl group, modify solubility, or introduce new functionalities. While specific detailed research findings for this compound were not extensively found, the general principles of alcohol chemistry apply.

Functional Group Interconversions of the Ketone Moiety in this compound

The ketone moiety in this compound can undergo various functional group interconversions. These include reactions characteristic of ketones, such as the formation of oximes with hydroxylamine, hydrazones with hydrazines, or ketals/acetals with alcohols under acidic conditions. These reactions are crucial for protecting the carbonyl group, synthesizing new compounds, or for analytical purposes. For example, the carbonyl group in 1-chlorohexan-2-one, a related compound, can be reduced to form 1-chlorohexanol .

Reaction Mechanism Elucidation for this compound Conversions

The reaction mechanisms for conversions involving this compound are dictated by the reactivity of its hydroxyl and ketone functional groups. For instance, in the oxidation of 1,2-diols to alpha-hydroxy ketones, such as this compound, catalyzed by Me₂SnCl₂, the mechanism involves the activation of the 1,2-diol moiety through the formation of a stannylene acetal (B89532) researchgate.net. This intermediate enhances the selectivity of the oxidation researchgate.net.

In enzymatic synthesis, such as the formation of this compound from pentanal and formaldehyde (B43269) catalyzed by ThDP-dependent carboligases, the mechanism typically involves the formation of a covalent adduct between the ThDP cofactor and the aldehyde, followed by carbon-carbon bond formation researchgate.netresearchgate.net.

For reduction reactions, such as the conversion of this compound to hexane-1,2-diol, the ketone group undergoes nucleophilic attack by a hydride source, followed by protonation of the resulting alkoxide lookchem.com.

Yield Optimization and Purity Assessment in this compound Synthesis

Yield optimization in the synthesis of this compound is crucial for efficient production. For example, in the synthesis of alpha-hydroxy ketones via carbene-catalyzed umpolung reactions of aldehydes, the use of bases can lead to side reactions like aldol condensation, reducing the yield of the desired product google.com. Careful control of reaction conditions, such as temperature, pH, and catalyst loading, is essential to maximize yield and minimize byproduct formation google.com.

Purity assessment of this compound typically involves standard analytical techniques. For similar compounds, gas chromatography (GC) is effective for determining purity rsc.org. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used for structural elucidation and confirmation of purity rsc.orggoogle.com.

For instance, in the synthesis of 1-hydroxyhexane-2,3-dione, a related compound, extending the reaction time beyond a certain point can lead to the formation of yellow or brownish byproducts and lower the yield rsc.org. Distillation under reduced pressure is often employed as a purification step to obtain a clean product rsc.org.

Table 1: Key Reactions and Yields for Synthesis or Conversion of this compound and Related Alpha-Hydroxy Ketones

Reaction TypeStarting MaterialProductCatalyst/ConditionsReported YieldReference
Synthesis (Hydroxymethylation)Pentanal, FormaldehydeThis compoundThDP-dependent carboligases (e.g., KdcA)Not specified, main product researchgate.netresearchgate.net
Synthesis (Oxidation)1,2-Diols (general)α-Hydroxyketones (general)Me₂SnCl₂, Br₂ or DBI, H₂OGood to excellent researchgate.net
Synthesis (Oxidation)1,2-HexanediolThis compoundNaClO, acetic acid60% rsc.org
ReductionThis compoundHexane-1,2-diolFermenting yeastNot specified lookchem.com

Natural Occurrence, Biosynthesis, and Biogenic Formation of 1 Hydroxyhexan 2 One

Biosynthetic Pathways Leading to 1-Hydroxyhexan-2-one

Carbohydrate Metabolism Intermediates in this compound Synthesis

The direct synthesis of this compound from specific carbohydrate metabolism intermediates is not widely documented in the provided research. However, related bio-based chemical conversions involving carbohydrate-derived platform molecules are known. For example, 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical readily obtained from carbohydrates like glucose and fructose, can be converted into 1-hydroxy-2,5-hexanedione (HHD). mdpi.comresearchgate.netrsc.orgrsc.org HHD is a ring-opened product retaining all six carbons from HMF and possesses two carbonyl groups and one hydroxyl group, making it a versatile precursor for other valuable chemicals. rsc.org This conversion typically involves hydrogenation and hydrolytic ring-opening reactions. rsc.orgrsc.org While HHD is structurally distinct from this compound, its synthesis highlights the potential for deriving hexan-based compounds from carbohydrate feedstocks.

The primary enzymatic pathway identified for this compound synthesis involves the condensation of valeraldehyde (B50692) (pentanal) and formaldehyde (B43269). researchgate.netresearchgate.netresearchgate.net These aldehydes can originate from various metabolic pathways, including the degradation of fatty acids or amino acids, rather than direct carbohydrate metabolism in the same manner as HMF.

Enzymatic Activities in this compound Formation

The formation of this compound is primarily mediated by thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligases. These enzymes are crucial biocatalysts for the formation of carbon-carbon bonds, particularly in the synthesis of α-hydroxy carbonyl compounds. researchgate.netacademie-sciences.fr

Key enzymes implicated in the synthesis of this compound include:

2-Keto Acid Decarboxylase (KdcA): KdcA, notably from Lactococcus lactis, has been shown to catalyze the hydroxymethylation of valeraldehyde (pentanal) with formaldehyde, leading to the formation of this compound. researchgate.netresearchgate.netresearchgate.net This reaction involves formaldehyde acting as an acceptor substrate in a nucleophilic formylation process. researchgate.netresearchgate.net

Benzaldehyde Lyase (BAL): Benzaldehyde lyase (BAL), including variants from Polymorphobacter arshaanensis (PaBAL), is another ThDP-dependent enzyme capable of catalyzing the carboligation of aldehydes. researchgate.netresearchgate.netresearchgate.netnih.gov While often studied for aromatic aldehydes, BAL has been found to produce this compound as a main product from valeraldehyde, alongside the self-ligation product of valeraldehyde. researchgate.netresearchgate.netresearchgate.netresearchgate.net

The general mechanism of ThDP-dependent enzymes involves the activation of ThDP to form a reactive ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of a substrate (e.g., an aldehyde) to form a covalent intermediate. This process often results in a "polarity reversal" (umpolung reaction), creating a carbanion or enamine intermediate that subsequently attacks the carbonyl group of an electrophilic acceptor substrate, thereby forming a new carbon-carbon bond. academie-sciences.fr

Table 1: Enzymatic Synthesis of this compound

Enzyme TypeSpecific Enzyme/SourceSubstratesProductReaction Type
Thiamine Diphosphate (ThDP)-dependent Carboligase2-Keto Acid Decarboxylase (KdcA) from Lactococcus lactisValeraldehyde, FormaldehydeThis compoundHydroxymethylation, C-C bond formation
Thiamine Diphosphate (ThDP)-dependent CarboligaseBenzaldehyde Lyase (BAL) from Polymorphobacter arshaanensis (PaBAL)Valeraldehyde, FormaldehydeThis compoundCarboligation, Cross-benzoin-type condensation

Mechanisms of Biogenic Formation in Environmental Contexts

The biogenic formation of this compound in environmental contexts is primarily understood through the enzymatic pathways described above, particularly those involving microbial enzymes.

Microbial Degradation and Transformation Processes Yielding this compound

Microbial activity plays a significant role in the transformation of organic compounds in various environments. The enzymatic synthesis of this compound from valeraldehyde and formaldehyde, catalyzed by bacterial enzymes like KdcA from Lactococcus lactis and BAL from Polymorphobacter arshaanensis, directly indicates that microorganisms can produce this compound through specific metabolic processes. researchgate.netresearchgate.netresearchgate.netresearchgate.net While direct evidence of this compound production via microbial degradation of complex substances is not explicitly detailed in the provided sources, the ability of microbes to perform such transformations from simpler precursors is well-established. For instance, microbial or enzymatic processes are known to produce the isomer 5-hydroxy-2-hexanone (B1204603) from 2-hexanone (B1666271) in bioreactors or natural settings, suggesting a broader capacity for microbial modification of hexanone derivatives. researchgate.net

Environmental Bioconversions of Related Precursors to this compound

Environmental bioconversions involve the transformation of organic compounds by biological agents, predominantly microorganisms. The enzymatic reactions discussed, where valeraldehyde and formaldehyde are converted into this compound, represent a direct bioconversion pathway. researchgate.netresearchgate.netresearchgate.netresearchgate.net These precursor aldehydes could be present in various environmental matrices as products of broader metabolic or degradative activities. For example, valeraldehyde can arise from the breakdown of lipids or amino acids, and formaldehyde is a common C1 unit in biological systems. The presence of suitable microbial populations expressing the necessary ThDP-dependent carboligases in an environment rich in these precursors would facilitate the biogenic formation of this compound.

Influence of Environmental Factors on this compound Production

The production of this compound through enzymatic or microbial processes is inherently influenced by various environmental factors. While specific studies detailing the impact of environmental factors solely on this compound production are limited in the provided sources, general principles governing enzymatic reactions and microbial growth can be applied.

Factors that would likely influence the biogenic production of this compound include:

Temperature: Enzyme activity is highly dependent on temperature, with optimal ranges for specific enzymes. Deviations from this range can lead to reduced activity or denaturation.

pH: The pH of the environment significantly affects enzyme conformation and catalytic efficiency. Most enzymes have an optimal pH range for their activity.

Substrate Availability: The concentrations of precursor molecules, such as valeraldehyde and formaldehyde, directly influence the rate and yield of the enzymatic synthesis. Higher substrate concentrations, up to a saturation point, generally lead to increased product formation.

Cofactor Availability: Thiamine diphosphate (ThDP) and metal ions (e.g., Mg²⁺), which are cofactors for carboligases, must be sufficiently available for optimal enzymatic activity. academie-sciences.frnih.gov

Presence and Activity of Microorganisms: For microbial production, the viability, population density, and metabolic state of the specific microorganisms (e.g., Lactococcus lactis, Polymorphobacter arshaanensis) capable of producing the necessary enzymes are critical.

Oxygen Availability: Depending on whether the enzymatic pathway is aerobic or anaerobic, oxygen levels in the environment can play a crucial role.

Inhibitors/Activators: The presence of other chemical compounds that can inhibit or activate the enzymes involved would also affect production rates.

Studies on the related conversion of 5-hydroxymethylfurfural (HMF) to 1-hydroxy-2,5-hexanedione (HHD) highlight the importance of factors such as temperature, hydrogen pressure, reaction time, catalyst amount, and the concentration of acidic additives (like acetic acid) in influencing conversion and selectivity. mdpi.com These factors provide a framework for understanding the potential environmental controls on similar biogenic synthesis pathways.

Advanced Analytical Methodologies for the Detection and Quantification of 1 Hydroxyhexan 2 One

Chromatographic Techniques for Separation and Identification of 1-Hydroxyhexan-2-one

Chromatography is the cornerstone for the separation of this compound from complex mixtures. The choice of technique is dictated by the volatility of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Research in insect pheromones frequently employs GC-MS to identify and quantify this compound (often the (R)-3-hydroxyhexan-2-one enantiomer) in aeration extracts of volatiles from various beetle species. nih.govsigmaaldrich.comnih.gov The mass spectrum provides a molecular fingerprint that aids in the tentative identification of the compound, which is then confirmed by comparing its retention time and mass spectrum with those of an authentic standard. nih.gov Chiral columns, such as those with cyclodextrin-based stationary phases (e.g., Cyclodex-B), are essential for separating the different enantiomers of the compound, which is critical in pheromone studies where often only one enantiomer is biologically active. nih.govnih.gov

Table 1: Exemplary GC-MS Parameters for this compound Analysis

Parameter Setting Source
Column Type HP-5 MS (30m x 0.25 mm i.d. x 0.25 µm film) nih.gov
DB-17 (25m x 0.20 mm i.d. x 0.33 µm film) nih.gov
Cyclodex-B (30m x 0.25 mm, 0.25 µm film) for chiral analysis nih.govnih.gov
Carrier Gas Helium nih.gov
Injector Temperature 250 °C nih.gov
Oven Program 40°C (1 min), then 10°C/min to 280°C (hold 10 min) nih.gov
Detection Mass Spectrometry (MS) nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for compounds that are non-volatile or thermally unstable. While GC-MS is more common for this compound due to its volatility, HPLC can be employed, particularly for purification or when analyzing non-volatile derivatives. The compound is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid adsorbent material (stationary phase).

For the analysis of related hydroxy ketones like 6-hydroxyhexan-2-one (B1596095), reverse-phase (RP) HPLC methods have been developed. nih.govresearchgate.net These methods typically use a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. nih.govresearchgate.net Detection can be achieved using various detectors, including UV-Vis detectors (if the molecule possesses a suitable chromophore) or, more universally, mass spectrometry (LC-MS) for high sensitivity and specificity. The use of 3 µm particle columns can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. nih.gov

Two-Dimensional Gas Chromatography (GCxGC) for Complex Matrices Containing this compound

Two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that provides significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. This method is particularly valuable for the analysis of extremely complex samples where target analytes, such as this compound, may co-elute with matrix components. In GCxGC, the effluent from a primary GC column is subjected to a second, independent separation on a short, fast column (the second dimension) before detection.

While specific applications of GCxGC for this compound are not extensively documented in readily available literature, its utility is clear for matrices like insect pheromone blends or environmental samples. These samples often contain hundreds of volatile organic compounds. GCxGC would allow for the separation of this compound from structurally similar isomers or other interfering compounds, leading to more accurate identification and quantification.

Sample Preparation Techniques for Various Matrices Containing this compound (e.g., SPE, SPME, LLE)

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. The goal is to isolate and concentrate this compound from the sample matrix and remove interfering substances.

Solid Phase Extraction (SPE): SPE is a technique used for sample clean-up and concentration prior to analysis. sigmaaldrich.com The sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while impurities pass through, or vice-versa. For a moderately polar compound like this compound, a reverse-phase sorbent (e.g., C18) could be used to retain it from an aqueous sample. lodz.pl A specialized type of SPE using phenylboronic acid (PBA) sorbents can selectively retain compounds with vicinal diol functionalities. chromatographyonline.com This could potentially be adapted for alpha-hydroxy ketones by exploiting the cis-diol-like nature of the hydroxyl and enolizable ketone groups under specific pH conditions. chromatographyonline.com

Solid Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a fused-silica fiber coated with a polymeric stationary phase to adsorb analytes from a sample. mdpi.com For volatile compounds like this compound, headspace SPME (HS-SPME) is commonly used. usda.gov The fiber is exposed to the vapor phase (headspace) above the sample, and the collected volatiles are then thermally desorbed directly into the GC injector. researchgate.net The choice of fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is crucial for efficient extraction. nih.gov To enhance sensitivity for carbonyl compounds, on-fiber derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a classic separation method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgnumberanalytics.com The sample is dissolved in the aqueous phase, and an organic solvent (e.g., dichloromethane, hexane) is added. After vigorous mixing, the analyte partitions into the organic layer, which is then separated for analysis. scioninstruments.com LLE is effective for concentrating the analyte and removing non-lipid-soluble impurities. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and performing multiple extractions with fresh solvent. libretexts.org

Spectroscopic Characterization Methods for this compound

While chromatography separates components, spectroscopy provides detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. researchgate.net Both ¹H (proton) and ¹³C (carbon-13) NMR are vital for confirming the structure of this compound.

¹H NMR: A proton NMR spectrum provides information about the number of different types of protons, their relative numbers (via integration), and their connectivity (via spin-spin splitting). For this compound (CH₃CH₂CH₂CH₂C(=O)CH₂OH), one would expect to see distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxymethyl (CH₂OH) protons. The chemical shift (δ) of these protons is influenced by their electronic environment. researchgate.net For example, the protons on the carbon adjacent to the carbonyl group (α-protons) and the hydroxyl group would be shifted downfield (to a higher ppm value). A D₂O shake experiment can be used to confirm the presence of the -OH proton, as this signal will disappear upon exchange with deuterium. usda.gov

¹³C NMR: A carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. The most characteristic signal for this compound would be the carbonyl carbon (C=O), which typically appears far downfield in the spectrum (δ ~200-220 ppm), a feature noted in related chloro-ketones. chromatographyonline.comnih.gov The carbon attached to the hydroxyl group would also have a distinct chemical shift.

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Data Type Expected Features

| ¹H NMR | Chemical Shift (δ) | -CH₂OH: ~4.2 ppm -C(=O)CH₂CH₂-: ~2.6 ppm (triplet) -OH: Broad singlet, variable ppm -CH₂CH₂CH₃: ~1.6 ppm (multiplet) -CH₂CH₃: ~1.3 ppm (multiplet) -CH₃: ~0.9 ppm (triplet) | | | Integration | Relative peak areas corresponding to the number of protons (2:2:1:2:2:3) | | | Splitting (n+1 rule) | Reveals adjacent proton environments (e.g., the terminal CH₃ group is a triplet because of the adjacent CH₂ group) | | ¹³C NMR | Chemical Shift (δ) | C=O: >200 ppm CH₂OH: ~65-70 ppm Other C atoms: ~10-40 ppm |

Infrared (IR) Spectroscopy for Functional Group Identification of this compound

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by the presence of two key functional groups: a hydroxyl group (-OH) and a carbonyl group (C=O). The positions of these absorption bands are indicative of the molecular structure.

The IR spectrum of an α-hydroxy ketone like this compound will prominently display a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group. This band typically appears in the region of 3500–3200 cm⁻¹, with the broadening being a result of intermolecular hydrogen bonding. orgchemboulder.com Another significant absorption is the strong, sharp peak for the carbonyl (C=O) group of the ketone. For a saturated aliphatic ketone, this stretch is typically observed around 1715 cm⁻¹. orgchemboulder.compressbooks.pub The presence of an adjacent electronegative oxygen atom, as in an α-hydroxy ketone, can slightly increase the frequency of the C=O absorption. spcmc.ac.in

Additionally, the spectrum will feature C-H stretching vibrations from the alkane portion of the molecule in the 3000–2850 cm⁻¹ region. orgchemboulder.com The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of signals including C-O single bond stretching (typically 1320–1000 cm⁻¹) and C-H bending vibrations, which are unique to the molecule. orgchemboulder.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹) Bond Functional Group Intensity
3500–3200 O–H stretch (H-bonded) Alcohol Strong, Broad
3000–2850 C–H stretch Alkane Medium
~1715 C=O stretch Ketone Strong, Sharp
1320–1000 C–O stretch Primary Alcohol Strong
1470–1450 C–H bend Alkane Medium

Data compiled from established spectroscopic principles. orgchemboulder.comorgchemboulder.compressbooks.pub

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Analysis of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. The molecular formula of this compound is C₆H₁₂O₂, with a monoisotopic mass of approximately 116.084 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) at m/z 116. However, this peak may be weak or absent in alcohols. np-mrd.org The fragmentation is dictated by the stability of the resulting carbocations and neutral radicals. Key fragmentation pathways for α-hydroxy ketones include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both ketones and alcohols. Cleavage of the C-C bond adjacent to the carbonyl group is common.

Loss of the butyl radical (•C₄H₉) from the molecular ion would result in a fragment at m/z 59, corresponding to [CH₂OHCO]⁺.

Cleavage of the bond between C1 and C2 would lead to the loss of the hydroxymethyl radical (•CH₂OH), resulting in a prominent acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85.

Cleavage Adjacent to the Hydroxyl Group: Alpha-cleavage next to the oxygen of the primary alcohol can also occur, though the formation of the acylium ion is generally more favorable.

Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18, which for this compound would be at m/z 98.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for different adducts of this compound, providing another layer of identification for techniques like ion mobility-mass spectrometry. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (Mass/Charge Ratio) Predicted CCS (Ų)
[M+H]⁺ 117.09101 124.2
[M+Na]⁺ 139.07295 134.0
[M-H]⁻ 115.07645 122.8
[M]⁺ 116.08318 124.9

Data sourced from computational predictions. uni.lu

Isotopic analysis, which examines the relative abundance of isotopes (e.g., ¹³C), would show a small M+1 peak with an intensity of approximately 6.6% relative to the molecular ion peak, based on the six carbon atoms in the molecule. This can help confirm the number of carbon atoms in the parent ion and its fragments.

UV-Visible Spectroscopy for Chromophore Detection of this compound (if derivatized)

This compound itself does not possess a strong chromophore that absorbs significantly in the UV-Visible region (200-800 nm), as it lacks extensive conjugation. The C=O group has a weak n→π* transition around 270-290 nm, but its low molar absorptivity makes direct quantification by UV-Vis spectroscopy impractical, especially at low concentrations.

To enable sensitive detection using UV-Visible spectroscopy, this compound can be chemically derivatized to attach a chromophore. The most common method for carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). bekolut.comresearchgate.netyorku.ca In an acidic medium, the hydrazine (B178648) group of DNPH reacts with the ketone's carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative. scielo.br

This derivative is a highly conjugated molecule and a strong chromophore, typically exhibiting maximum absorbance (λ_max) around 360 nm. researchgate.net Recent studies have shown that adjusting the pH of the solution to basic conditions after the initial acidic derivatization can cause a bathochromic (red) shift in the absorbance and enhance the color, further improving detection sensitivity for colorimetric analysis. acs.org This procedure allows for the quantification of the original ketone by measuring the absorbance of the resulting colored solution and comparing it to a calibration curve prepared with standards. acs.org

Method Validation and Quality Assurance for this compound Analysis

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and accurate for the intended application. For the quantitative analysis of this compound, key validation parameters must be established.

Limits of Detection (LOD) and Quantification (LOQ) for this compound

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. semanticscholar.org

These limits are typically determined based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas:

LOD = 3.3 * (σ / S) rsc.org

LOQ = 10 * (σ / S) rsc.org

The standard deviation (σ) can be estimated from the standard deviation of the y-intercepts of regression lines or from the analysis of multiple blank samples. rsc.org While specific validated LOD and LOQ values for this compound are not widely published, data from related analyses of other short-chain carbonyls can provide expected ranges. For instance, methods for determining ketones and aldehydes in complex matrices after derivatization have reported LOQs in the low ng/g to mg/L range, depending on the sample matrix and analytical technique (e.g., GC-MS or HPLC-UV). scielo.br

Table 3: Example LOD and LOQ Values from Analyses of Related Carbonyl Compounds

Analyte/Method Matrix LOD LOQ Reference
Acrolein (GC-MS with DNPH) French Fries 0.84 ng/g 1.40 ng/g scielo.br
Phenolic Compounds (HPLC-UV/Vis) Personal Care Products 0.170–0.478 mg/L 0.515–1.448 mg/L nih.gov
Ketone Bodies (LC-MS/MS) Serum/Plasma - 0.0025–0.0050 mM nih.gov
Heptanal (HPLC-UV with DNPH) Urine 2.5 nmol/L - nih.gov

This table provides illustrative examples and does not represent data for this compound.

Linearity, Accuracy, and Precision Assessments for this compound Measurement

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the analyte concentration over a specific range. It is assessed by preparing a series of calibration standards and plotting the instrument response against concentration. For a method to be considered linear, the coefficient of determination (R²) of the regression line should typically be ≥ 0.99. sci-hub.seresearchgate.net

Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted value. It is often evaluated through spike and recovery experiments, where a known amount of this compound is added to a blank matrix and analyzed. The percentage recovery is then calculated. bslonline.org For most bioanalytical methods, mean accuracies in the range of 85–115% are considered acceptable. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Intra-day precision is assessed by analyzing replicates on the same day, while inter-day precision is determined over several days. Typically, a %RSD of <15% is required for a method to be considered precise. oup.com

Table 4: Typical Acceptance Criteria for Method Validation

Parameter Metric Typical Acceptance Criterion
Linearity Coefficient of Determination (R²) ≥ 0.99
Accuracy Recovery (%) 85% – 115%
Precision Relative Standard Deviation (%RSD) < 15%

These criteria are generally accepted in analytical chemistry and would be applicable to a validated method for this compound. nih.govresearchgate.netoup.com

Matrix Effects and Internal Standard Applications in this compound Analysis

When analyzing this compound in complex samples such as blood, honey, or environmental extracts, other components in the matrix can interfere with the analysis. mdpi.comnih.gov This "matrix effect" can suppress or enhance the instrument's signal, leading to inaccurate quantification. mdpi.com In mass spectrometry, for example, co-eluting matrix components can affect the ionization efficiency of the target analyte. mdpi.com

To compensate for matrix effects and potential variations during sample preparation and injection, an internal standard (IS) is often used. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the original sample. frontiersin.org For the analysis of this compound, suitable internal standards could include:

Isotopically Labeled Analogues: A deuterated or ¹³C-labeled version of this compound is the gold standard, as it has nearly identical chemical and physical properties but a different mass, allowing it to be distinguished by MS. frontiersin.org

Homologous Compounds: Structurally similar ketones with a different chain length, such as 1-hydroxyheptan-2-one (B3048465) or 1-hydroxypentan-2-one, could be used, provided they are not present in the sample and exhibit similar extraction and ionization behavior.

The use of matrix-matched calibration curves, where standards are prepared in a blank matrix identical to the sample, is another effective strategy to mitigate matrix effects. mdpi.com

Emerging Technologies for Real-time or In Situ Analysis of this compound

The rapid and on-site detection of volatile organic compounds (VOCs) is a burgeoning field in analytical chemistry, driven by the need for immediate feedback in various applications, from environmental monitoring to process control and biological studies. For a compound like this compound, which serves as an insect pheromone, real-time or in situ analysis is particularly valuable for tracking its emission and dispersion in a given environment. science.govmuni.cz Traditional laboratory-based methods like gas chromatography-mass spectrometry (GC-MS), while highly sensitive and specific, often involve time-consuming sample collection and preparation steps, precluding real-time monitoring. ukri.org In contrast, emerging technologies aim to provide continuous or near-continuous data with minimal sample handling.

Several advanced analytical methodologies are at the forefront of real-time and in situ VOC analysis. These include techniques based on direct mass spectrometry, such as Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), as well as portable separation-based methods like Gas Chromatography-Ion Mobility Spectrometry (GC-IMS). ukri.orgnih.govnih.gov

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is a highly sensitive technique for the real-time monitoring of VOCs at very low concentrations, often in the parts-per-trillion by volume (pptv) range. ionicon.com The fundamental principle of PTR-MS involves a soft chemical ionization process. tofwerk.com Hydronium ions (H₃O⁺) are generated in an ion source and continuously passed through a drift tube reactor. wikipedia.org When a gas sample containing VOCs, such as air carrying this compound, is introduced into the drift tube, a proton transfer reaction occurs with molecules that have a higher proton affinity than water. tofwerk.com

For this compound (C₆H₁₂O₂), the reaction would be:

C₆H₁₂O₂ + H₃O⁺ → C₆H₁₂O₂H⁺ + H₂O

This gentle ionization method minimizes fragmentation, simplifying the resulting mass spectrum and allowing for straightforward identification and quantification of the target compound. ionicon.com The protonated molecules are then guided into a mass analyzer, typically a time-of-flight (TOF) mass spectrometer, which provides high mass resolution and sensitivity. ukri.org

Research Findings and Applicability:

While specific studies focusing solely on the real-time detection of this compound using PTR-MS are not abundant in publicly available literature, the technique's applicability can be strongly inferred from research on similar compounds. For instance, studies have successfully used PTR-MS for the ex vivo real-time monitoring of the metabolism of other ketones, such as pentane-2,3-dione. researchgate.net In these experiments, researchers were able to track the consumption of the parent ketone and the simultaneous production of its hydroxy ketone metabolites (3-hydroxypentan-2-one and 2-hydroxypentan-3-one) in real-time. researchgate.net This demonstrates the capability of PTR-MS to monitor the dynamics of α-hydroxy ketones in a biological system, a scenario directly analogous to tracking the emission of this compound as a pheromone.

The key advantages of PTR-MS for this application are its high speed (response times of ~100 ms) and sensitivity, which would allow for the detailed temporal resolution of pheromone release. ukri.orgwikipedia.org

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

Similar to PTR-MS, Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is another direct mass spectrometry technique capable of real-time quantification of VOCs. A key distinction of SIFT-MS is its use of a quadrupole mass filter to select a specific reagent ion (typically H₃O⁺, NO⁺, or O₂⁺) before it enters the flow tube where it reacts with the sample gas. nih.govresearchgate.net This precise selection of reagent ions allows for a greater degree of analytical control and can help in differentiating between isomeric compounds that might be indistinguishable with a single reagent ion. researchgate.net

The ability to use multiple reagent ions provides a more detailed chemical fingerprint of a sample. For instance, while H₃O⁺ would protonate this compound, NO⁺ might form an adduct or induce different, characteristic reactions, providing an additional layer of identification. The quantification is achieved by knowing the reaction rate constants, the ion-molecule reaction time, and the measured ion signals. nih.gov

Research Findings and Applicability:

SIFT-MS has been established as a robust method for the targeted analysis of various VOCs in complex matrices like human breath, including aldehydes, alcohols, and ketones. nih.gov Its capacity for real-time results and direct quantification without the need for calibration curves for every analysis run makes it highly suitable for field applications. nih.gov While direct studies on this compound are not prominent, the successful application of SIFT-MS to a wide range of volatile ketones and alcohols underpins its potential for monitoring this specific α-hydroxy ketone. nih.gov Its portability and ease of use would be advantageous for in situ ecological studies of insect communication.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful hybrid technique that combines the separation power of gas chromatography with the speed and portability of ion mobility spectrometry. nih.govscience.govchromatographyonline.com In a GC-IMS system, a sample is first injected into a GC column, which separates the different volatile compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the IMS drift tube, where they are ionized (often by a radioactive source like ³H) and travel through a drift gas under the influence of an electric field. science.gov The time it takes for an ion to traverse the drift tube (its drift time) is dependent on its size, shape, and charge. veritasinnovation.com

This two-dimensional separation (GC retention time and IMS drift time) provides a high degree of specificity. nih.gov Modern GC-IMS instruments are often portable, require no external vacuum systems, and can perform analyses in minutes, making them ideal for on-site applications. science.govmostwiedzy.pl

Research Findings and Applicability:

GC-IMS has been successfully deployed for the in situ detection of a wide array of VOCs in challenging environments, such as industrial settings. science.gov For example, it has been used to identify and quantify various ketones, including 2-hexanone (B1666271), in a car factory painting line, demonstrating its capability in complex air matrices. science.gov The technique's ability to separate isomers and provide a two-dimensional data plot enhances the reliability of compound identification. Given that this compound is a volatile ketone, its analysis falls well within the demonstrated capabilities of portable GC-IMS systems. The relatively short analysis time (often under 20 minutes) represents a near-real-time capability suitable for many field monitoring scenarios. researchgate.net

Interactive Data Table: Comparison of Emerging Analytical Technologies for this compound

FeatureProton-Transfer-Reaction Mass Spectrometry (PTR-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)
Principle Soft Chemical Ionization (H₃O⁺) with direct MSReagent Ion Selection (H₃O⁺, NO⁺, O₂⁺) with direct MSGC Separation followed by Ion Mobility Separation
Analysis Time Real-time (~100 ms)Real-time (seconds)Near-real-time (minutes)
Portability Transportable systems availableTransportable systems availableHighly portable, handheld units available
Selectivity High (based on m/z)Very High (reagent ion chemistry & m/z)Excellent (GC retention time & ion mobility)
Sensitivity Very High (pptv)High (ppbv-pptv)High (ppbv)
Key Advantage Unparalleled speed for tracking dynamic processesIsomer differentiation capabilityExcellent selectivity and portability for field use
Inferred Applicability for this compound Excellent for lab-based real-time emission studiesStrong potential for field-based isomer-specific analysisVery suitable for on-site, near-real-time monitoring

Biological and Ecological Roles of 1 Hydroxyhexan 2 One

Role of 1-Hydroxyhexan-2-one in Microbial Communication and Metabolism

The involvement of hydroxyketones, including analogs of this compound, in microbial processes highlights their significance in intercellular signaling and metabolic pathways.

Quorum Sensing Interactions Involving this compound Analogs

Quorum sensing is a mechanism by which bacteria communicate and coordinate gene expression in response to population density. Analogs of this compound have been implicated in such communication systems. For instance, ascaroside ascr#2, a hydroxy ketone ascaroside, is derived from (5R)-5-hydroxyhexan-2-one and ascarylopyranose. Ascr#2 serves as a major component of the dauer pheromone in the nematode Caenorhabditis elegans, acting as a population-density signal to induce an alternative larval stage known as dauer diapause. Furthermore, C. elegans exudates, which contain such ascarosides, have been shown to inhibit bacterial quorum sensing in reporter systems, suggesting a broader role for these hydroxyketone derivatives in inter-kingdom chemical communication nih.govthegoodscentscompany.com.

In another context, 3-hydroxyhexan-2-one (B1256532), an isomer of this compound, has been identified as a biologically relevant precursor for the synthesis of imidazolium (B1220033) compounds by the probiotic bacterium Bacillus licheniformis. These imidazolium compounds exhibit antibacterial activity, indicating that hydroxyketone precursors play a role in microbial biosynthesis of antimicrobial substances uni.lusci-toys.com.

This compound as a Metabolite in Microbial Growth and Fermentation Processes

Microorganisms are capable of biotransforming various organic compounds, and this compound can be a product of such processes. Notably, the whole-cell reduction of (2,5)-hexanedione by Lactobacillus kefiri DSM 20587 has been shown to yield highly enantiopure (5R)-hydroxyhexane-2-one nih.gov. This demonstrates a specific metabolic pathway in which a microorganism produces a hydroxyhexanone isomer through an enzymatic reduction, highlighting its role as a metabolite in microbial growth and biotransformation processes nih.gov.

SubstrateMicroorganismProductEnantiomeric Excess (ee)Reference
(2,5)-hexanedioneLactobacillus kefiri(5R)-hydroxyhexane-2-one>99% nih.gov

Antimicrobial Activities of this compound Against Specific Pathogens

While direct and specific research on the antimicrobial activities of this compound itself against pathogens is limited in publicly available, non-excluded sources, its structural characteristics and reported applications suggest potential. This compound is listed as a raw material for the synthesis of various antifungal agents. This indirect evidence implies that it either possesses inherent antifungal properties or serves as a crucial building block for molecules that do.

Furthermore, as mentioned in the context of microbial communication, the isomer 3-hydroxyhexan-2-one is a precursor in the biosynthesis of antibacterial imidazolium compounds by Bacillus licheniformis uni.lusci-toys.com. This connection indicates that related hydroxyketones are involved in the microbial production of substances with antimicrobial properties.

Contribution of this compound to Plant Physiology and Defense Mechanisms

The presence and function of volatile organic compounds, including hydroxyketones, are crucial in mediating complex interactions within plant ecosystems.

This compound in Plant Volatile Emissions and Ecological Interactions

While this compound itself has not been extensively reported as a direct component of plant volatile emissions, its isomer, (R)-3-hydroxyhexan-2-one, plays a significant role as a male-produced aggregation-sex pheromone for numerous species within the Cerambycidae family (longhorn beetles) thegoodscentscompany.com. These beetles are often associated with trees and wood, and their pheromones are critical for mate location.

Studies have demonstrated that (R)-3-hydroxyhexan-2-one, alone or in blends with other compounds, attracts both sexes of various longhorn beetle species. For example, it is a major pheromone component for Anelaphus inflaticollis, and its presence in lures significantly increases the capture rates of target species like Anaglyptus colobotheoides and Phymatodes testaceus thegoodscentscompany.com. This highlights the importance of hydroxyketones in mediating insect-plant interactions, where these compounds serve as key semiochemicals for insect communication, potentially influencing herbivore behavior and plant defense indirectly.

Pheromone ComponentTarget Insect Species (Family: Cerambycidae)Effect on AttractionReference
(R)-3-hydroxyhexan-2-oneAnelaphus inflaticollisMajor pheromone component, attracts both sexes
Racemic 3-hydroxyhexan-2-oneAnaglyptus colobotheoidesIncreased mean catch thegoodscentscompany.com
Racemic 3-hydroxyhexan-2-onePhymatodes testaceusIncreased mean catch thegoodscentscompany.com
(R)-3-hydroxyhexan-2-oneAmbonus distinctus, Ambonus electusMale-specific component in aggregation-sex pheromones
3-hydroxyhexan-2-oneCallidiellum villosulum, Xylotrechus buquetiAttracts to lures (often in blends)
3-hydroxyhexan-2-onePhymatodes aeneusIncreased catches in ethanol-baited traps
(R)-3-hydroxyhexan-2-oneNumerous species across 25 genera and 12 tribes in CerambycinaeKnown or suspected pheromone component

Induced Resistance or Allelopathic Effects Mediated by this compound

Current research, based on available non-excluded sources, does not directly report on the induced resistance or allelopathic effects specifically mediated by this compound in plants. While other complex hydroxyketones have been isolated from plants and shown biological activities (e.g., cytotoxic activity of 6-(4-hydroxyphenyl)-4-hydroxyhexan-2-one from Amomum tsao-ko fruits), a direct link between this compound and plant defense mechanisms or allelopathic interactions has not been established.

Significance of this compound in Animal Chemical Ecology

The role of this compound in animal chemical ecology is not extensively documented in the current scientific literature. Research in this field often highlights other hydroxyketone isomers, particularly 3-hydroxyhexan-2-one, as key semiochemicals.

This compound as a Pheromonal Component and Behavioral Responses in Insects

While various hydroxyhexanone isomers are recognized as significant pheromonal components in insect communication, particularly within the Cerambycidae beetle family, specific research identifying this compound as a pheromone or its direct involvement in insect behavioral responses is limited in the available scientific literature. For instance, (R)-3-hydroxyhexan-2-one is a well-established pheromone component for numerous species of Cerambycidae beetles across various continents, including North America, Europe, Asia, and South America frontiersin.orgmuni.czfrontiersin.orgresearchgate.netresearchgate.neteje.czcore.ac.ukillinois.edueje.czscilit.comresearchgate.netillinois.eduresearchgate.neticipe.org. This isomer has been shown to attract both sexes of certain beetle species, sometimes synergized by other compounds like ethanol (B145695) or alkan-2-ones eje.czscilit.comresearchgate.net. Another isomer, (5R)-5-hydroxyhexan-2-one, is a precursor to ascr#2, a major component of the dauer pheromone in the nematode Caenorhabditis elegans, which influences population density signaling and male attraction ebi.ac.uk. However, direct evidence for this compound functioning as an insect pheromonal component or eliciting specific behavioral responses in insects is not widely reported in the reviewed literature.

Olfactory Cues and Communication in Vertebrates Involving this compound

Current scientific literature does not provide detailed information or specific research findings regarding the involvement of this compound in olfactory cues or communication among vertebrates. While chemical communication is a fundamental aspect of animal behavior, encompassing various volatile organic compounds muni.czcamdencityschools.org, the specific role of this compound in this context for vertebrate species has not been extensively investigated or reported.

Role of this compound in Food Science and Flavor Chemistry

The specific contributions of this compound to food science and flavor chemistry, including its role as an aroma compound, its formation pathways in food, and its sensory perception thresholds, are not widely detailed in the current scientific literature.

Sensory Perception and Thresholds for this compound

Metabolic Fate and Biotransformation of this compound in Non-Human Organisms

Comprehensive data on the metabolic fate and biotransformation pathways of this compound in non-human biological systems are scarce in current scientific literature. Research often focuses on isomers of hydroxyhexanone or related compounds, which possess different chemical structures and biological activities, making direct extrapolation to this compound inappropriate.

Enzymatic Degradation Pathways of this compound in Microorganisms

Specific enzymatic degradation pathways for this compound in microorganisms have not been widely reported. While microbial degradation of various organic compounds, including other ketones and alcohols, is a well-established area of research, direct evidence detailing the breakdown of this compound by microbial enzymes remains limited. General mechanisms for the biodegradation of similar aliphatic compounds often involve oxidation, reduction, or cleavage reactions, but the precise enzymes and metabolic intermediates for this compound are not explicitly defined in available literature.

Bioconversion of this compound by Plant or Animal Enzymes (non-human)

Information regarding the bioconversion of this compound by plant or non-human animal enzymes is also not extensively documented. However, one instance of its enzymatic formation has been noted in microbial bioconversion processes. The thiamine (B1217682) diphosphate-dependent enzyme 2-keto acid decarboxylase (KdcA) from Lactococcus lactis has been shown to catalyze the nucleophilic formylation of aliphatic aldehydes. In a specific reaction, pentanal, when used as a substrate with formaldehyde (B43269), was primarily converted into this compound. When glyoxylate (B1226380) was used as the C1 donor, the main product was 2-hydroxyhexanal researchgate.net. This indicates that while its degradation pathways are not clear, this compound can be a product of enzymatic reactions in microorganisms.

Applied Research and Industrial Relevance of 1 Hydroxyhexan 2 One

Utilization of 1-Hydroxyhexan-2-one in Fine Chemical Synthesis as a Building Block

The presence of two reactive functional groups allows this compound to serve as a valuable intermediate in the synthesis of more complex molecules. Its utility spans the creation of intermediates for pharmaceuticals, agrochemicals, and other specialty chemicals.

While direct applications of this compound in final drug products are not widely documented, its role as an intermediate is significant. Its structural isomers and related hydroxy ketones are recognized as valuable building blocks in organic chemistry for creating complex pharmaceutical molecules smolecule.com. The dual functionality of this compound allows for sequential or selective reactions to build molecular complexity. For instance, it can be a precursor to various downstream products that are themselves intermediates in pharmaceutical synthesis lookchem.com. The synthesis of chiral amino alcohols, key components in many active pharmaceutical ingredients, can originate from alpha-hydroxy ketones like this compound.

Table 1: Examples of Downstream Products from this compound

Precursor Downstream Product Potential Application Area
This compound (S)-(+)-2-Amino-1-hexanol Pharmaceutical Synthesis lookchem.com

The structural motif of this compound is found in various biologically active molecules, including those used in agriculture. For example, related hydroxyketone structures have been synthesized as aggregation-sex pheromones for certain insect species, which are utilized in pest management strategies researchgate.net. The ability to serve as a synthon for such specialized molecules underscores its importance. Furthermore, it serves as an intermediate in the production of a range of specialty chemicals and solvents smolecule.com.

The application of hydroxy ketones as precursors in material science is an area of active interest. The isomer 6-hydroxy-2-hexanone is noted for its use as a precursor in the synthesis of polymers and resins . The two functional groups in this compound—the hydroxyl (-OH) and carbonyl (C=O) groups—provide reaction sites for polymerization. This bifunctionality allows it to potentially act as a monomer or a cross-linking agent in the formation of various polymers, such as polyesters or polyketals, making it a relevant building block for material science.

Application of this compound in Flavors and Fragrances Industry

Hydroxy ketones are a known class of compounds used in the formulation of flavors and fragrances, prized for their unique sensory profiles .

Structural analogs of this compound are utilized as flavor additives in the food and cosmetic industries . For instance, the related compound 1-hydroxy-2-butanone is described as having a coffee-type odor thegoodscentscompany.com. Derivatives of similar C6 hydroxy-compounds are associated with complex flavor profiles, including notes described as sulfury, blackcurrant, tropical, and roasted coffee google.com. These characteristics suggest that this compound likely contributes to sweet, fruity, or caramel-like flavor profiles, making it a candidate for use in a variety of food and beverage products. Another related compound, 1-hydroxy-2,5-hexanedione, serves as an intermediate for a commercial perfume, further highlighting the role of this chemical class in the industry mdpi.com.

Table 2: Flavor and Odor Profiles of Related Hydroxy Ketones

Compound Type Reported Flavor/Odor Profile
1-Hydroxy-2-butanone Analog Coffee type odor thegoodscentscompany.com
O-ethyl S-1-hydroxyhexan-3-yl carbonothioate Derivative Flavor: sulfury, blackcurrant, tropical, roasted coffee. Odor: mushroom, herbaceous, slightly cacao connation google.com.

In the fragrance industry, hydroxy ketones are valued for their pleasant aromas and their ability to enhance the sensory qualities of products . These compounds can be incorporated into fine and functional perfumery, including perfumes, cosmetics, and various household products. The odor profile of related compounds is described with terms like "mushroom" and "herbaceous," indicating their versatility in creating unique fragrance accords google.com.

Regulatory Status of this compound in Flavor and Fragrance Applications

The use of this compound as a flavoring agent or fragrance ingredient is not currently recognized by major international regulatory bodies. A review of the databases of the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) shows no listing for this compound. Consequently, it does not have a FEMA number, which would designate it as Generally Recognized as Safe (GRAS), nor has it been evaluated by JECFA for use in food.

Similarly, this compound is not included in the European Union's list of authorized flavouring substances. The EU maintains a comprehensive list of flavouring substances that are permitted for use in food, and only those on this list can be legally used by the food industry. The absence of this compound from this list indicates that it is not approved for use as a food flavouring within the EU.

This lack of regulatory approval suggests that while the compound may be used for research purposes, its application in consumer products within the flavor and fragrance industry is restricted pending comprehensive safety assessments and subsequent approval by these key regulatory authorities.

Role of this compound in Biotechnological Processes

While specific large-scale biotechnological applications of this compound are not widely documented, its chemical structure as an α-hydroxy ketone points to its potential as a valuable building block in bio-based synthesis.

Bio-based Production of Other Compounds Utilizing this compound

The enzymatic transformation of α-hydroxy ketones is a field of growing interest in biotechnology for the synthesis of valuable chiral compounds. Enzymes such as alcohol dehydrogenases, reductases, and monooxygenases can act on α-hydroxy ketones to produce a variety of other chemicals. For instance, the oxidation of the hydroxyl group in this compound would yield the α-diketone, 2,3-hexanedione, while the reduction of the ketone group could lead to the formation of 1,2-hexanediol (B41856).

Research has demonstrated the feasibility of such transformations with similar molecules. For example, engineered E. coli has been successfully used to produce 1-hydroxy-2-butanone from 1,2-butanediol through the action of butanediol dehydrogenase. mdpi.com This suggests that a reverse reaction, the enzymatic reduction of this compound to 1,2-hexanediol, is a plausible bio-based production route. Furthermore, a patent has been filed for a process that uses enzymatic reduction for the regioselective and enantioselective preparation of α-hydroxy carbonyl compounds from α-ketocarbonyl compounds, highlighting the industrial interest in these biocatalytic processes. google.com

The potential for these enzymatic conversions positions this compound as a useful intermediate in the bio-based production of specialty chemicals, including chiral diols and diketones, which have applications in pharmaceuticals and as flavor compounds. google.comnih.gov

Applications of this compound in Bioremediation or Biosensing

Currently, there is no specific research detailing the application of this compound in bioremediation or biosensing. However, the biodegradability of related ketones suggests that this compound could be susceptible to microbial degradation, a key process in bioremediation. Studies on other ketones, such as methyl ethyl ketone and methyl isobutyl ketone, have shown that they can be biodegraded by acclimated mixed cultures from activated sludge and in aquifer sediments under various conditions. nm.govnih.gov This indicates a potential for developing bioremediation strategies for environments contaminated with α-hydroxy ketones.

In the realm of biosensing, which utilizes biological reactions to detect specific analytes, there are no documented biosensors for the specific detection of this compound. nih.govnih.gov The development of such a sensor would likely rely on the identification of an enzyme that specifically interacts with this compound.

Potential of this compound in Environmental Science and Sustainability

The environmental impact of this compound is not extensively studied, but its behavior can be inferred from the known environmental fate of other ketones and volatile organic compounds (VOCs).

Environmental Fate and Persistence Studies of this compound

Specific studies on the environmental fate and persistence of this compound are lacking. However, as a volatile organic compound, its distribution in the environment would be governed by its physical and chemical properties. Ketones are known to be susceptible to biodegradation in both soil and water. For instance, studies on methyl ethyl ketone have demonstrated its biodegradation in aquifer sediments. researchgate.net The presence of a hydroxyl group in this compound may increase its water solubility and potentially its bioavailability for microbial degradation compared to simple ketones.

In aquatic environments, photodegradation can be a significant removal pathway for organic pollutants. ntcu.edu.twresearchgate.netacs.org The carbonyl group in ketones can absorb UV light, leading to photochemical reactions that break down the molecule. acs.org The presence of dissolved organic matter in natural waters can also influence the photodegradation of hydrophobic pollutants. nih.gov

Contribution of this compound to Atmospheric Chemistry (if significant)

Once in the atmosphere, this compound, like other VOCs, would contribute to atmospheric chemistry. The primary degradation pathway for such compounds in the troposphere is through reaction with hydroxyl radicals (•OH). mdpi.commdpi.com The rate of this reaction determines the atmospheric lifetime of the compound. For example, the atmospheric lifetime of cyclohexanol, a related C6 oxygenated compound, is estimated to be around 15 hours, assuming an average hydroxyl radical concentration. researchgate.net

The reaction with hydroxyl radicals can lead to the formation of secondary pollutants such as ozone and other oxygenated organic compounds. nextias.com Ketones are known to undergo photolysis, another important atmospheric degradation process, which can also contribute to the formation of secondary organic aerosols. mdpi.com The specific products and reaction rates for this compound would need to be determined through dedicated atmospheric chemistry studies.

Green Synthesis Implications for Related Compounds Deriving from this compound

The principles of green chemistry are increasingly pivotal in guiding the synthesis of valuable chemical compounds, emphasizing the use of renewable feedstocks, minimizing waste, and employing environmentally benign catalysts. This compound, as a functionalized C6 building block, stands as a versatile precursor for a variety of related compounds. The exploration of green synthetic routes for these derivatives is crucial for developing sustainable industrial processes. These implications primarily revolve around biocatalysis, the use of heterogeneous catalysts, and the adoption of greener reaction media and reagents, which collectively contribute to more sustainable chemical manufacturing.

A significant area of applied research is the stereoselective reduction of the ketone group in this compound to yield hexane-1,2-diol, a valuable chiral building block. Biocatalytic reductions, utilizing enzymes such as alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs), offer a green alternative to traditional chemical reductants. nih.govrsc.org These enzymatic reactions typically occur in aqueous media under mild temperature and pressure conditions, thereby reducing energy consumption and avoiding the use of hazardous reagents. The high stereoselectivity of these enzymes is a key advantage, enabling the synthesis of specific enantiomers of hexane-1,2-diol, which are important intermediates in the pharmaceutical and fine chemical industries.

Another important class of derivatives obtainable from this compound are α-keto esters, which can be synthesized through the esterification of the primary alcohol. Green approaches to this transformation focus on avoiding the use of stoichiometric and often hazardous coupling agents. One promising method is the direct aerobic oxidative esterification using heterogeneous catalysts. acs.org For instance, a hydrotalcite-supported bimetallic catalyst (CuMn/HT) has been shown to effectively catalyze the esterification of α-hydroxy ketones with various alcohols using molecular oxygen as the oxidant. acs.org This method is advantageous as it uses a green oxidant and a recyclable catalyst, and it can often be performed under solvent-free conditions, further enhancing its environmental credentials. Lipases are another green option for the esterification of this compound. These enzymes can catalyze ester synthesis under mild conditions and often exhibit high chemoselectivity, which can be beneficial when other reactive functional groups are present. nih.govnih.gov

The dehydration of this compound to form α,β-unsaturated ketones, such as hex-1-en-3-one, is another transformation with green synthesis implications. Traditional dehydration methods often rely on strong acids, which can lead to corrosion and waste generation issues. The use of solid acid catalysts, such as zeolites or supported heteropolyacids, presents a greener alternative. google.com These catalysts are easily separable from the reaction mixture, reusable, and can exhibit high selectivity, minimizing the formation of byproducts. The reaction can often be carried out in the gas phase, which simplifies product purification.

Furthermore, the dual functionality of this compound allows for its potential use in condensation reactions to form heterocyclic compounds. These reactions, when catalyzed by solid acids or bases, or under biocatalytic conditions, can be designed to be more environmentally friendly than classical methods that may require harsh conditions and generate significant waste.

The following interactive data tables summarize key findings from research on green synthesis methods applicable to the derivatization of α-hydroxy ketones, with strong implications for this compound.

Table 1: Biocatalytic Reduction of α-Hydroxy Ketones to 1,2-Diols

Enzyme SourceSubstrateProductReaction ConditionsYield (%)Enantiomeric Excess (%)
Bacillus clausii DSM 8716T (Butanediol Dehydrogenase)2,3-Hexanedione(R)-3-Hydroxy-2-hexanonePhosphate buffer (pH 7.0), 30°C>99>99
Yeast and Human Aldo-Keto ReductasesVarious vicinal diketonesα-Hydroxy ketones and diolsNADPH-regenerating systemHighVaries with enzyme and substrate

Table 2: Green Esterification of α-Hydroxy Ketones

CatalystSubstrateAcyl Donor/AlcoholReaction ConditionsYield (%)
CuMn/HTα-Hydroxy ketoneVarious alcoholsO2, neat, 80°CGood to Excellent
Immobilized Lipase (PFL-octyl-silica)Butyric acid1-Hexanol (B41254)Heptane, 37°C, 24h>95
Dowex 50W-X8/NaITropic acidMethanolRoom temperature, 18h83

Table 3: Green Dehydration of α-Hydroxy Ketones

CatalystSubstrateProductReaction ConditionsConversion (%)Selectivity (%)
LaPO43-HydroxybutanoneButenoneGas phase, 250-350°C9293
Heteropolyacid on Alumina4-Hydroxy-3-hexanone4-Hexen-3-one200-400°CHighNot specified

Computational Chemistry and Theoretical Studies on 1 Hydroxyhexan 2 One

Quantum Chemical Calculations of Electronic Structure of 1-Hydroxyhexan-2-one

Quantum chemical calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, are fundamental for understanding the electronic structure of molecules like this compound. These calculations provide detailed information about molecular geometry, energy landscapes, and electron distribution.

Optimized Geometries and Conformational Analysis of this compound

Optimized geometries are determined by finding the lowest energy arrangement of atoms in a molecule. For flexible molecules such as this compound, which possesses several rotatable bonds, a comprehensive conformational analysis is crucial. This involves exploring different spatial arrangements (conformers) that arise from rotations around single bonds and identifying their relative energies and populations. Computational methods like DFT, often employing functionals such as B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d)), are commonly utilized for such analyses mdpi-res.comajrconline.org. The identification of stable conformers and their energy differences helps predict the most probable structures present under given conditions. For this compound, the presence of both a hydroxyl group and a carbonyl group suggests the possibility of intramolecular hydrogen bonding, which could significantly influence its conformational landscape and stabilize certain conformers mdpi.commdpi.com.

Table 1: Illustrative Conformational Data for this compound (Hypothetical Data)

ConformerRelative Energy (kJ/mol)Dihedral Angle (O-C-C-O) (degrees)Intramolecular H-bond
C10.0-Yes
C22.5-No
C35.8-Yes

Molecular Orbitals and Electron Density Distributions of this compound

Molecular orbital (MO) theory describes the behavior of electrons in molecules, with calculations providing insights into the energies and shapes of molecular orbitals libretexts.orglibretexts.org. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). The energy gap between HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's chemical reactivity and stability ajrconline.org. A smaller gap often correlates with higher reactivity. Electron density distributions, including charge distribution and electrostatic potential maps, reveal how electrons are distributed throughout the molecule, indicating regions of high and low electron density, which are critical for understanding intermolecular interactions and reactivity ajrconline.org. Natural Orbitals (NOs) and Natural Atomic Orbitals (NAOs) provide a rigorous way to analyze electron populations and localization within a molecule wisc.edu.

Spectroscopic Property Predictions for this compound (e.g., vibrational frequencies, NMR shifts)

Quantum chemical calculations are routinely employed to predict various spectroscopic properties, which can then be compared with experimental data for validation and assignment.

Vibrational Frequencies: DFT calculations can predict infrared (IR) and Raman vibrational frequencies, providing a theoretical spectrum that aids in the interpretation of experimental vibrational spectra. These predictions are valuable for identifying characteristic functional group vibrations (e.g., C=O stretch, O-H stretch) and for understanding the influence of molecular structure on vibrational modes. For instance, studies on other organic compounds have shown good agreement between theoretical (B3LYP/6-31G(d)) and experimental vibrational frequencies ajol.info.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C NMR) can be accurately predicted using methods like Gauge-Including Atomic Orbitals (GIAO) within DFT (e.g., B3LYP/6-311++G(d,p) basis set) mdpi.comajol.inforesearchgate.netlibretexts.org. These predictions are highly sensitive to the molecular geometry and electronic environment, making them powerful tools for structural elucidation and confirmation mdpi.comresearchgate.net. The presence of hydrogen bonding, as expected in this compound, can cause significant shifts in both ¹H and ¹³C NMR spectra, reflecting changes in the electronic environment around the affected atoms mdpi.comacs.org.

Table 2: Illustrative Spectroscopic Property Predictions for this compound (Hypothetical Data)

PropertyPredicted Value (Unit)Method/Basis Set
C=O Stretch~1715 cm⁻¹DFT/B3LYP
O-H Stretch~3400 cm⁻¹DFT/B3LYP
¹H NMR (OH proton)~3.5 ppmDFT/GIAO
¹³C NMR (C=O carbon)~208 ppmDFT/GIAO

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems. These simulations are crucial for studying intermolecular interactions, solvation effects, and interactions with complex biological environments.

Solvation Effects and Hydrogen Bonding Networks of this compound

The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. MD simulations, often combined with continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM), can model these solvation effects ajrconline.org. For a compound containing a hydroxyl group and a carbonyl group, hydrogen bonding plays a significant role in its solvation and self-association. This compound is characterized by having one hydrogen bond donor and two hydrogen bond acceptors nih.gov. MD simulations can provide detailed insights into the formation, strength, and dynamics of hydrogen bonding networks between this compound molecules and solvent molecules, particularly in protic solvents like water or alcohols mdpi.comacs.org. These studies can quantify the number and lifetime of hydrogen bonds, providing a microscopic understanding of solubility and solution-phase behavior.

Table 3: Computed Properties of this compound Related to Intermolecular Interactions

PropertyValueReference
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
XLogP3-AA (predicted)0.7 nih.gov
Molecular Weight116.16 g/mol nih.gov

In Silico Interactions of this compound with Biomolecules (e.g., protein binding sites, enzyme active sites)

Computational methods such as molecular docking and molecular dynamics simulations are widely used in drug discovery and biochemistry to predict and characterize the interactions of small molecules with biomacromolecules like proteins and enzymes frontiersin.orgscirp.orgresearchgate.netresearchgate.net. For this compound, in silico studies could explore its potential binding to protein active sites or other biological targets. While specific studies on this compound's direct interaction with biomolecules are not extensively reported in the provided literature, the methodology involves:

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a ligand (this compound) to a target protein, along with an estimation of the binding affinity. This can help identify potential biological targets or understand how the compound might interfere with biological processes.

Molecular Dynamics Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the ligand-protein complex, allowing for the study of binding stability, conformational changes upon binding, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) over time frontiersin.org. For example, studies on related compounds or general principles highlight the use of MD simulations to analyze RMSD, RMSF, Rg, and hydrogen bonding within protein-ligand complexes frontiersin.org.

Such studies would be crucial for understanding any potential biological roles or effects of this compound, even if it is a relatively simple molecule.

Future Perspectives and Emerging Research Directions for 1 Hydroxyhexan 2 One

Development of Novel and Sustainable Synthetic Routes for 1-Hydroxyhexan-2-one

The development of novel and sustainable synthetic routes for this compound is a critical area of future research, aiming to reduce environmental impact and improve economic viability. Traditional organic synthesis often involves harsh conditions and non-renewable reagents. Emerging research is exploring greener alternatives, particularly enzymatic approaches.

One promising direction involves biocatalysis. For instance, studies on Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as 2-keto acid decarboxylase (KdcA) from Lactococcus lactis, have demonstrated the ability to catalyze the hydroxymethylation of aldehydes, leading to the formation of α-hydroxymethyl ketones. In such reactions, this compound has been observed as a main product from the hydroxymethylation of valeraldehyde (B50692), alongside self-ligation products researchgate.net. This enzymatic route offers a sustainable pathway, utilizing mild reaction conditions and potentially renewable feedstocks.

While significant advancements have been made in the sustainable synthesis of the isomer 1-hydroxyhexane-2,5-dione (B3055535) (HHD) from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) using various catalytic systems (e.g., Ru/C, Ni/Al2O3, iridium complexes in multiphase systems), these methods are tailored for HHD sioc-journal.cnnottingham.ac.ukresearchgate.netacs.orgnih.govuni-rostock.deresearchgate.net. Future work will focus on adapting or discovering similar bio-based strategies specifically for this compound, potentially leveraging different enzymatic cascades or novel heterogeneous catalysts designed for its unique structural requirements.

Table 1: Illustrative Biocatalytic Synthesis of α-Hydroxy Ketones

Enzyme Type / Catalyst SystemSubstrate(s)Product TypeKey FeatureReference
ThDP-dependent enzymes (e.g., KdcA)Valeraldehyde + Formaldehyde (B43269)α-Hydroxymethyl ketones (e.g., this compound)Environmentally friendly, mild conditions researchgate.net
Ru/C in multiphase systems5-Hydroxymethylfurfural (HMF)1-Hydroxyhexane-2,5-dione (HHD)High selectivity (98%), high yield (85%) nottingham.ac.ukacs.org

Exploration of Undiscovered Biological and Ecological Roles of this compound

The biological and ecological roles of this compound remain largely unexplored, though its structural class, α-hydroxyketones, is known to encompass biologically active compounds. While direct evidence for this compound's specific roles is limited, research on its isomers and related compounds suggests potential avenues for investigation.

For instance, 3-hydroxyhexan-2-one (B1256532) is a well-established aggregation-sex pheromone component for numerous species of Cerambycid beetles (longhorn beetles), playing a crucial role in their chemical communication and mate location illinois.edunih.govresearchgate.netfrontiersin.orgillinois.edufrontiersin.org. Similarly, a derivative of (5R)-5-hydroxyhexan-2-one is a key component of the dauer pheromone in the nematode Caenorhabditis elegans, signaling population density and influencing developmental stages ebi.ac.uk. The prevalence of hydroxyketones as semiochemicals in insects and other organisms indicates that this compound could possess similar, yet undiscovered, signaling or regulatory functions in various ecosystems.

Future research could involve screening for this compound in volatile organic compound (VOC) profiles of diverse organisms, including plants, fungi, bacteria, and insects, using sensitive analytical techniques. Investigation into its potential as a signaling molecule in microbial interactions, plant-insect communication, or even as a minor component in mammalian metabolism could reveal novel biological pathways or ecological relationships.

Advancement in Miniaturized and High-Throughput Analytical Platforms for this compound

Advancements in analytical platforms are crucial for the efficient detection, quantification, and study of this compound, especially when present in complex biological or environmental matrices. The development of miniaturized and high-throughput methods will enable rapid screening and detailed analysis.

Current analytical techniques for related hydroxyketones, such as 6-hydroxyhexan-2-one (B1596095) (which shares the same molecular formula, C6H12O2, and is a synonym for this compound in some contexts sielc.commolinstincts.comchemspider.com), include Reverse Phase (RP) High-Performance Liquid Chromatography (HPLC) with mobile phases containing acetonitrile (B52724), water, and phosphoric acid sielc.com. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid sielc.com. The availability of smaller 3 µm particle columns facilitates fast Ultra-Performance Liquid Chromatography (UPLC) applications, offering increased speed and resolution sielc.com. These methods are scalable and can be adapted for preparative separation and pharmacokinetic studies sielc.com.

Future developments could focus on integrating these chromatographic techniques with highly sensitive detectors (e.g., advanced mass spectrometry, electrochemical detectors) and miniaturizing them into microfluidic devices or lab-on-a-chip platforms. This would allow for rapid, on-site detection and high-throughput screening in biological samples, environmental monitoring, or industrial process control, significantly accelerating research and development involving this compound.

Integration of Omics Technologies for Comprehensive Biogenic Studies of this compound

The integration of 'omics' technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to comprehensively understand the biogenesis, metabolism, and biological impact of this compound. While direct omics studies on this compound are not explicitly detailed, the application of these technologies to study other volatile organic compounds and metabolites provides a clear roadmap.

Omics approaches have been successfully employed to unravel complex metabolic pathways in microorganisms and plants. For instance, transcriptomics and proteomics have been used to understand the biodegradation of polycyclic aromatic hydrocarbons (PAHs) and volatile fatty acids like hexanoate (B1226103) by bacteria, identifying key enzymes and regulatory mechanisms frontiersin.orgasm.org. Similarly, multi-omics evaluations have elucidated the chemical and genetic basis of flavor compounds in oranges, identifying enzymes responsible for ester biosynthesis researchgate.net.

Applying these technologies to this compound would involve:

Genomics/Metagenomics: Identifying genes and gene clusters in organisms potentially involved in the biosynthesis or degradation of this compound.

Transcriptomics: Analyzing gene expression patterns under conditions where this compound is produced or metabolized, to pinpoint active pathways.

Proteomics: Identifying and quantifying proteins (enzymes) involved in its synthesis or transformation.

Metabolomics: Globally profiling metabolites to understand how this compound fits into the broader metabolic network of an organism.

This integrated omics approach would provide a systems-level understanding of this compound's biogenic origins and its roles in biological systems, paving the way for metabolic engineering strategies to enhance its production or control its biological activity.

Enhanced Understanding of Structure-Function Relationships of this compound via Advanced Computational Methods

Advanced computational methods, including quantum chemical calculations and molecular modeling, are essential for gaining a deeper understanding of the structure-function relationships of this compound. These methods can predict its physicochemical properties, reactivity, and interactions with biological targets, even when experimental data is scarce.

Density Functional Theory (DFT) calculations are widely used to determine the absolute configuration, optimize molecular geometries, and predict spectroscopic properties of organic compounds acs.orgresearchgate.net. For instance, DFT has been successfully applied to determine the absolute configuration of complex hydroxyketones and to confirm the structure of dimeric forms of related compounds like 1-hydroxyhexane-2,3-dione researchgate.netacs.org. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its interactions with solvents or protein binding sites nih.govresearchgate.net. Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can model enzymatic reactions involving hydroxyketones, elucidating reaction mechanisms and the roles of active site residues in catalysis nih.gov.

Future computational studies on this compound could involve:

Conformational Analysis: Exploring its preferred conformations and their energetic landscapes.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in experimental identification and characterization.

Reactivity Studies: Investigating potential reaction pathways, transition states, and reaction energies for its synthesis or degradation.

Ligand-Protein Docking and MD Simulations: If a biological target is identified, computational methods could predict binding modes and affinities, offering insights into its mechanism of action.

These computational insights will guide experimental design, accelerate the discovery of new applications, and provide a fundamental understanding of this compound's behavior at the molecular level.

Potential for New Applications of this compound in Bio-based Industries

This compound holds significant potential for new applications within bio-based industries, driven by the increasing demand for sustainable chemicals derived from renewable resources. Its α-hydroxyketone functionality makes it a versatile building block for various chemical transformations.

One established application for related hydroxyketones is in the fragrance and flavor industry ebi.ac.uk. While specific data for this compound is limited, its structural similarity to other hexanones and hydroxyhexanones, which are known flavor and fragrance components, suggests its potential as an ingredient in food, beverages, and cosmetic formulations.

More broadly, this compound could serve as a bio-based platform chemical . Its isomer, 1-hydroxyhexane-2,5-dione (HHD), is recognized as a valuable intermediate derived from biomass (5-hydroxymethylfurfural) and can be converted into a diverse range of useful chemicals, including pyrroles, cyclopentanone (B42830) derivatives (e.g., 2-hydroxy-3-methylcyclopent-2-enone, a known flavor ingredient), and triols researchgate.netnih.govuni-rostock.deresearchgate.net. The versatility of HHD as a building block for industrially relevant chemicals underscores the potential for this compound to be similarly utilized.

Future applications could include:

Specialty Chemicals: As a precursor for the synthesis of pharmaceuticals, agrochemicals, or fine chemicals.

Polymer Precursors: Its hydroxyl and ketone groups could be leveraged in polymerization reactions to create novel bio-based polymers or copolymers.

Solvents and Additives: Exploration of its properties as a green solvent or as an additive in various industrial processes.

The ongoing shift towards a circular bioeconomy will undoubtedly spur further research into the valorization of bio-derived compounds like this compound, unlocking its full potential across a spectrum of bio-based industries.

Table 2: Potential Applications of this compound in Bio-based Industries (Inferred from Related Compounds)

Application AreaSpecific Use/Product TypeBasis/Reference
Flavors and FragrancesFlavoring agent, fragrance componentGeneral application of hydroxyketones ebi.ac.uk
Chemical Building BlockPrecursor for pyrroles, cyclopentanone derivatives, triolsVersatility of 1-hydroxyhexane-2,5-dione (HHD) as a platform chemical researchgate.netnih.govuni-rostock.deresearchgate.net
Bio-based MaterialsMonomer for novel polymersPotential based on functional groups and bio-origin

Q & A

Q. What safety protocols are essential when handling 1-hydroxyhexan-2-one in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to prevent inhalation of vapors. Storage requires airtight, corrosion-resistant containers in dry, ventilated areas away from heat sources. Immediate decontamination protocols (e.g., skin/eye rinsing with water for 15 minutes) are critical in case of exposure .

Q. What analytical techniques are recommended to confirm the identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard for structural confirmation and purity assessment. For novel derivatives, elemental analysis and mass spectrometry (MS) should supplement these methods. Known compounds require cross-referencing with published spectral data .

Q. How should researchers design reproducible synthesis protocols for this compound?

Detailed experimental procedures must include reagent stoichiometry, reaction conditions (temperature, solvent), and purification steps (e.g., column chromatography). Only five synthetic procedures should appear in the main manuscript; additional protocols should be relegated to supplementary materials. Validate reproducibility by repeating reactions at least three times under identical conditions .

Q. What strategies ensure effective literature reviews for studying this compound?

Use databases like PubMed or SciFinder to identify peer-reviewed articles. Focus on original studies describing synthesis, reactivity, or applications. Avoid non-academic sources (e.g., .com domains). Narrow the scope to unresolved questions, such as conflicting spectral interpretations or unexplored reaction pathways .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies may arise from impurities, solvent effects, or instrumentation variability. Cross-validate results using multiple techniques (e.g., IR, UV-Vis, and X-ray crystallography). Compare findings with prior studies, and document all calibration steps for equipment. Statistical tools like principal component analysis (PCA) can identify outliers .

Q. What experimental designs are suitable for investigating the environmental degradation of this compound?

Simulate degradation under controlled conditions (e.g., UV exposure, microbial activity) and monitor via gas chromatography-mass spectrometry (GC-MS). Include abiotic controls and replicate experiments to assess variability. Measure half-life and byproducts to evaluate ecological risks .

Q. Which computational methods predict the reactivity of this compound in novel reaction environments?

Density Functional Theory (DFT) calculations can model electronic properties and reaction pathways. Software like Gaussian or ORCA enables optimization of transition states. Validate predictions experimentally by synthesizing proposed intermediates .

Q. How should statistical analyses be applied to assess variable impacts on this compound synthesis yields?

Use factorial design experiments to test variables (e.g., temperature, catalyst loading). Analyze data via ANOVA to identify significant factors. Report confidence intervals and uncertainty margins. Transparently document raw and processed data in supplementary materials .

Q. What ethical considerations apply to studies involving hazardous compounds like this compound?

Adhere to institutional safety review boards and chemical hygiene plans. Disclose risks in informed consent forms for collaborative studies. Follow waste disposal guidelines from regulatory bodies (e.g., EPA) to minimize environmental harm .

Q. Methodological Guidelines

  • Data Presentation : Large datasets (e.g., kinetic studies) should appear in appendices, with critical results summarized in tables. Use consistent units and error margins (±SD) .
  • Conflict Analysis : Address contradictory findings by discussing potential methodological differences (e.g., solvent polarity in NMR studies) .
  • Theoretical Frameworks : Justify computational models by citing prior applications to similar ketones or hydroxy compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.